3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid 3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15878555
InChI: InChI=1S/C16H12F2O3/c17-16(18)21-13-8-6-11(7-9-13)10-14(15(19)20)12-4-2-1-3-5-12/h1-10,16H,(H,19,20)
SMILES:
Molecular Formula: C16H12F2O3
Molecular Weight: 290.26 g/mol

3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid

CAS No.:

Cat. No.: VC15878555

Molecular Formula: C16H12F2O3

Molecular Weight: 290.26 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid -

Specification

Molecular Formula C16H12F2O3
Molecular Weight 290.26 g/mol
IUPAC Name 3-[4-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid
Standard InChI InChI=1S/C16H12F2O3/c17-16(18)21-13-8-6-11(7-9-13)10-14(15(19)20)12-4-2-1-3-5-12/h1-10,16H,(H,19,20)
Standard InChI Key NWLRLIOHTHGLHV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC(F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid is an α,β-unsaturated carboxylic acid with the systematic IUPAC name 3-[4-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid. Its molecular formula, C₁₆H₁₂F₂O₃, reflects a chalcone scaffold modified with a difluoromethoxy group (-OCF₂H) at the para position of one phenyl ring . The compound’s canonical SMILES string, C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC(F)F)C(=O)O, encodes its planar structure, featuring conjugated double bonds and aromatic systems .

Physicochemical Properties

Key computed properties include:

PropertyValueMethod/Source
Molecular Weight290.26 g/molPubChem
XLogP3-AA4.4PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors5PubChem
Topological PSA46.5 ŲPubChem
Rotatable Bond Count5PubChem

The relatively high XLogP3-AA value indicates significant lipophilicity, which may influence its pharmacokinetic behavior. The compound’s density is estimated at 1.305 g/cm³, with a predicted boiling point of 383.6°C.

Spectroscopic Features

While experimental spectral data are scarce, computational models predict:

  • IR: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-F stretches).

  • NMR: Expected singlet for the difluoromethoxy group’s protons (δ ~6.2 ppm in ¹H NMR) and distinct aromatic resonances.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via a multi-step protocol:

  • Condensation Reaction: A Claisen-Schmidt condensation between 4-(difluoromethoxy)benzaldehyde and phenylacetic acid derivatives forms the α,β-unsaturated ketone intermediate.

  • Oxidation: Subsequent oxidation of the ketone to the carboxylic acid moiety using Jones reagent or KMnO₄.

  • Purification: Chromatographic techniques yield the final product with >95% purity.

Comparative Analysis with Related Chalcones

The table below contrasts key features of analogous chalcones:

CompoundSubstituentsBioactivity (MIC or IC₅₀)Reference
2'-Hydroxychalcone-OH at C2'Anticancer (IC₅₀: 12 μM)
4'-Methoxychalcone-OCH₃ at C4'Anti-inflammatory
3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid-OCF₂H at C4'Under investigation

The difluoromethoxy group’s electron-withdrawing nature may enhance metabolic stability compared to methoxy or hydroxyl analogs .

Applications in Drug Development

Prodrug Design

Ester derivatives (e.g., ethyl ester) are being explored to improve oral bioavailability. In vivo studies in rodent models indicate a 3-fold increase in plasma concentration compared to the parent acid.

Material Science Applications

The compound’s rigid, conjugated structure makes it a candidate for organic semiconductors. Preliminary studies show a bandgap of 3.2 eV, suitable for UV-light-emitting diodes.

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